

# CAS number and molecular formula of Hydroxy ipronidazole-d3

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## Compound of Interest

Compound Name: Hydroxy ipronidazole-d3

Cat. No.: B588358

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## Hydroxy Ipronidazole-d3: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Hydroxy ipronidazole-d3** is the deuterated stable isotope-labeled internal standard for hydroxy ipronidazole, the primary metabolite of the 5-nitroimidazole antimicrobial agent, ipronidazole.[1] Ipronidazole has been utilized in veterinary medicine for the treatment and prevention of protozoal infections in poultry and swine.[2] The monitoring of ipronidazole and its metabolites in animal-derived food products is crucial for regulatory compliance and consumer safety. This technical guide provides an in-depth overview of the chemical properties, analytical applications, and metabolic context of **Hydroxy ipronidazole-d3**.

### Chemical and Physical Properties

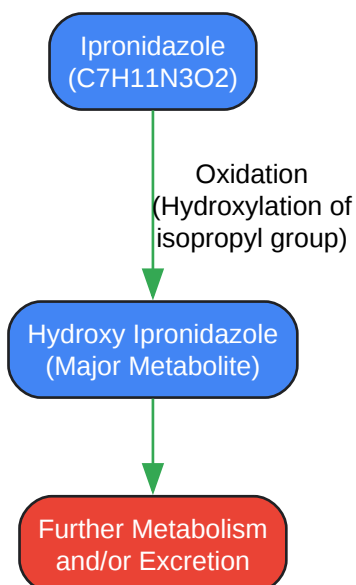
A summary of the key chemical and physical properties of **Hydroxy ipronidazole-d3** is presented below.

Property	Value	Reference
CAS Number	1156508-86-9	[3]
Molecular Formula	C <sub>7</sub> H <sub>8</sub> D <sub>3</sub> N <sub>3</sub> O <sub>3</sub>	[3]
Molecular Weight	188.20 g/mol	[3]
Synonyms	IPZOH-d3, 1-methyl-2-(2'-hydroxyisopropyl)-5-nitroimidazole-d3	[4]
Appearance	Not specified, likely a solid	
Solubility	Not specified	

## Ipronidazole Metabolism

Ipronidazole undergoes metabolic transformation in vivo, primarily through oxidation of the isopropyl group, leading to the formation of hydroxy ipronidazole. This metabolite is a key analyte in residue analysis. The metabolic pathway is illustrated in the diagram below.

Ipronidazole Metabolism Pathway



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Caption: Metabolic conversion of Ipronidazole to its major metabolite.

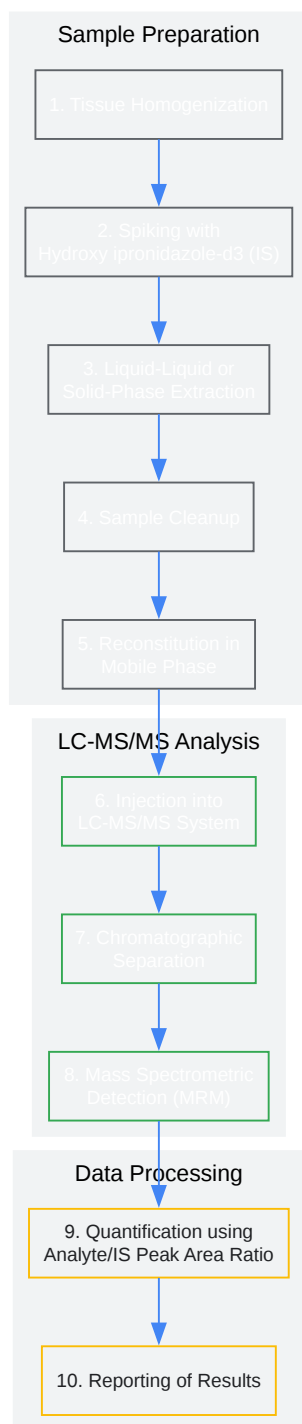
## Analytical Applications

**Hydroxy ipronidazole-d3** serves as an ideal internal standard for the quantification of hydroxy ipronidazole in various biological matrices using isotope dilution mass spectrometry, most commonly with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).<sup>[1][5]</sup> The use of a stable isotope-labeled internal standard is critical for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring accurate and precise quantification.

## Experimental Workflow for Quantification in Tissue Samples

The following diagram outlines a typical workflow for the analysis of hydroxy ipronidazole in tissue samples using **Hydroxy ipronidazole-d3** as an internal standard.

## Analytical Workflow for Hydroxy Iprnidazole

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Caption: A generalized workflow for the quantification of hydroxy ipronidazole.

## Experimental Protocols

The following is a representative, generalized protocol for the extraction and analysis of hydroxy ipronidazole from animal tissue, adapted from methodologies described in the scientific literature.<sup>[5][6][7]</sup>

### 1. Sample Preparation

- Homogenization: Weigh 1-5 grams of the tissue sample and homogenize with a suitable buffer or solvent.
- Internal Standard Spiking: Add a known amount of **Hydroxy ipronidazole-d3** solution to the homogenate.
- Extraction: Perform liquid-liquid extraction with a solvent such as ethyl acetate or acetonitrile, or utilize solid-phase extraction (SPE) with a suitable cartridge.
- Cleanup: The extract may require a cleanup step to remove interfering matrix components. This can be achieved by techniques such as passing the extract through a cleanup column or by liquid-liquid partitioning.
- Evaporation and Reconstitution: Evaporate the cleaned extract to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase.

### 2. LC-MS/MS Analysis

- Liquid Chromatography (LC):
  - Column: A C18 reversed-phase column is typically used.
  - Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid, is employed.
  - Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
- Mass Spectrometry (MS):
  - Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

- Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both hydroxy ipronidazole and **Hydroxy ipronidazole-d3** are monitored.

### 3. Quantification

- A calibration curve is generated by analyzing standards containing known concentrations of hydroxy ipronidazole and a fixed concentration of **Hydroxy ipronidazole-d3**.
- The concentration of hydroxy ipronidazole in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

## Quantitative Data

The following tables summarize typical mass spectrometric parameters and performance data for the analysis of hydroxy ipronidazole using **Hydroxy ipronidazole-d3** as an internal standard.

Table 1: Mass Spectrometric Parameters

Analyte	Precursor Ion (m/z)	Product Ion 1 (m/z)	Product Ion 2 (m/z)
Hydroxy Ipronidazole	186.1	128.1	82.1
Hydroxy Ipronidazole-d3	189.1	131.1	85.1

Note: Specific ion transitions may vary depending on the instrument and optimization.

Table 2: Method Performance Characteristics

Parameter	Typical Value
Linearity ( $r^2$ )	> 0.99
Recovery	85 - 115%
Precision (RSD)	< 15%
Limit of Quantification (LOQ)	0.1 - 1.0 $\mu\text{g/kg}$ in tissue

Note: These values are representative and can vary based on the specific matrix and analytical method.<sup>[3][4][6]</sup>

## Conclusion

**Hydroxy ipronidazole-d3** is an essential tool for the accurate and reliable quantification of hydroxy ipronidazole in various biological matrices. Its use as an internal standard in LC-MS/MS methods allows for robust and sensitive detection, which is critical for food safety monitoring and pharmacokinetic studies. This guide provides a foundational understanding of its properties, analytical use, and the context of its parent compound's metabolism. Researchers and analytical scientists can utilize this information to develop and validate methods for the determination of ipronidazole residues.

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